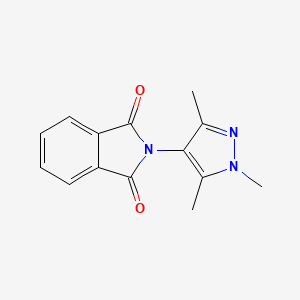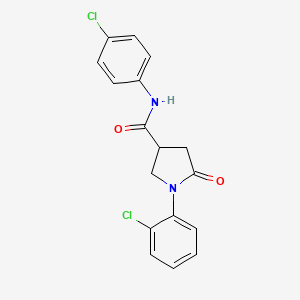
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione involves various catalyzed reactions and multicomponent processes. For instance, a Rh(III)-catalyzed dehydrogenative annulation and spirocyclization method has been developed for synthesizing highly functionalized derivatives of this compound, showing broad substrate scope and good functional group tolerance (Shinde et al., 2021). Another approach involves L-proline catalyzed multicomponent reactions for facile access to derivative compounds, highlighting the advantages of this method including no need for column chromatography and a simple reaction procedure (Karamthulla et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds exhibits a variety of interactions and conformations. For example, N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide showcases intramolecular C—H⋯O hydrogen bonding and C—H⋯π interactions stabilizing its structure (Wang et al., 2008).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including oxidation and cyclocondensation, to form a plethora of derivatives with different functionalities. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties, such as photophysical behavior, are significant for understanding the applications of these compounds. The annulated product of 2-(1H-pyrazol-1-yl)-1H-indole, for example, showed high absorption and emission values with a large red-shift compared to 2-phenylindole, indicating potential for photophysical applications (Shinde et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds are largely defined by their reactive functional groups and the possibility of forming various derivatives through reactions like cyclocondensation. For instance, formal [3+3] cyclocondensation has been employed for the synthesis of multifunctional substituted derivatives, showcasing the versatility of these compounds in synthetic chemistry (Dubovtsev et al., 2017).
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research on related compounds, such as derivatives of pyrazole and isoindole diones, demonstrates their utility in organic synthesis and catalysis. For example, studies have shown that pyrazole derivatives can be effectively used in the oxidation of other substances under mild conditions, highlighting their potential as oxidizing agents or catalysts in organic reactions (Zolfigol et al., 2006). Similarly, Rhodium(III)-catalyzed reactions involving pyrazole and isoindole derivatives have been explored for creating complex molecular structures, indicating their relevance in the synthesis of novel organic compounds (Shinde et al., 2021).
Medicinal Chemistry
In medicinal chemistry, derivatives of isoindole diones have been studied for their biological activities, including antimicrobial properties. Compounds incorporating elements similar to 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione structure have shown promise in this area, suggesting potential applications in developing new antibiotics or antifungal agents (Ahmed et al., 2006).
Materials Science
The study of pyrazole and isoindole derivatives extends into materials science, where their properties can be harnessed for applications such as corrosion inhibitors. This is particularly relevant for the protection of metals in aggressive environments, showcasing the compound's potential in industrial applications (Chadli et al., 2017).
Propiedades
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-12(9(2)16(3)15-8)17-13(18)10-6-4-5-7-11(10)14(17)19/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHMACSPABIFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)

![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)


![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)

![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)
![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)